2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
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Description
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial Agents
Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial activity. For example, derivatives of 1,3,4-thiadiazole, a structurally related compound, have shown moderate activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Enzyme Inhibition
Derivatives of 1,3,4-oxadiazole, another related chemical structure, have been synthesized and found to exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), highlighting their potential for therapeutic applications (Rehman et al., 2013).
Material Science and Chemical Synthesis Applications
Herbicide and Safener Synthesis
Chloroacetanilide and dichloroacetamide compounds, which share functional groups with the chemical , have been synthesized for studies on their metabolism and mode of action as herbicides and safeners, respectively (Latli & Casida, 1995).
Synthesis of Sulfanyl Derivatives
Research into the synthesis and characterization of sulfanyl acetamide derivatives has demonstrated their potential for further biological screening, including antimicrobial and enzymatic inhibition properties (Rehman et al., 2013).
Pharmacological Applications
Anticancer Activities
Some novel sulfonamide derivatives, which are chemically related, have been synthesized and demonstrated cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy (Ghorab et al., 2015).
CNS Depressant Activity
Schiff bases derived from thiophene-3carboxamide, a compound with a similar sulfanyl acetamide structure, have been synthesized and evaluated for their central nervous system (CNS) depressant activity, showcasing the diverse pharmacological potentials of these compounds (Bhattacharjee et al., 2011).
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-12-8-6-11(7-9-12)16-21-22-17(23(16)19)26-10-15(24)20-14-5-3-2-4-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPGBBVVIISUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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